TC-G 1005
Overview
Description
Mechanism of Action
Target of Action
TC-G 1005, also known as (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone, is a potent, selective, and orally active agonist of the Bile Acid Receptor, Takeda G protein-coupled receptor 5 (TGR5) . The primary targets of this compound are hTGR5 and mTGR5, with EC50 values of 0.72 nM and 6.2 nM respectively . TGR5 plays a crucial role in maintaining metabolic homeostasis .
Mode of Action
This compound selectively interacts with TGR5 receptors over FXR (farnesoid X receptor) . By activating these receptors, it triggers a cascade of biochemical reactions that lead to various physiological effects .
Biochemical Pathways
The activation of TGR5 by this compound leads to an increase in plasma GLP-1 (Glucagon-like peptide-1) levels . GLP-1 is an incretin hormone that enhances the secretion of insulin, inhibits glucagon secretion, and slows gastric emptying . This results in a decrease in blood glucose levels .
Result of Action
The activation of TGR5 by this compound leads to a reduction in blood glucose levels . In animal models, this compound has been shown to stimulate GLP-1 secretion and significantly reduce blood glucose at various time points .
Biochemical Analysis
Biochemical Properties
TC-G 1005 interacts with the TGR5 receptor, a member of the G protein-coupled receptor family . The interaction between this compound and TGR5 triggers a series of biochemical reactions that ultimately lead to a reduction in glucose levels .
Cellular Effects
This compound influences cell function by interacting with the TGR5 receptor . This interaction affects cell signaling pathways and gene expression, leading to changes in cellular metabolism and a reduction in glucose levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the TGR5 receptor . This binding interaction activates the receptor, leading to changes in gene expression and a reduction in glucose levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound is stable and does not degrade rapidly . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At high doses, the compound has been observed to reduce glucose levels more effectively .
Metabolic Pathways
This compound is involved in the metabolic pathway that regulates glucose levels . It interacts with the TGR5 receptor, which plays a key role in this pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its interaction with the TGR5 receptor . This interaction affects the localization and accumulation of the compound .
Subcellular Localization
The subcellular localization of this compound is influenced by its interaction with the TGR5 receptor . This interaction directs the compound to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TC-G 1005 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoxaline core and the subsequent functionalization to introduce the pyridinyl and phenoxy groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reactions being carried out under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis but is optimized for large-scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
TC-G 1005 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline core.
Substitution: The phenoxy and pyridinyl groups can undergo substitution reactions to introduce different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenated reagents and catalysts such as palladium on carbon
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized to explore different biological activities .
Scientific Research Applications
TC-G 1005 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the activation of GPBA receptors and their downstream signaling pathways.
Biology: The compound is used to investigate the role of GPBA receptors in metabolic regulation and energy homeostasis.
Medicine: this compound is studied for its potential therapeutic applications in treating diabetes and metabolic disorders by modulating GLP-1 levels and improving glucose homeostasis.
Industry: The compound is used in the development of new drugs targeting GPBA receptors for metabolic diseases
Comparison with Similar Compounds
Similar Compounds
INT-777: Another potent TGR5 agonist with similar effects on GLP-1 secretion and glucose regulation.
BAR501: A dual GPBA and farnesoid X receptor (FXR) agonist with broader metabolic effects.
SBI-115: A TGR5 antagonist used to study the inhibitory effects on TGR5 signaling
Uniqueness of TC-G 1005
This compound is unique due to its high selectivity for the GPBA receptor over the farnesoid X receptor, making it a valuable tool for studying GPBA-specific signaling pathways. Its potent agonistic activity and oral bioavailability further enhance its utility in both research and potential therapeutic applications .
Properties
IUPAC Name |
(4-cyclopropyl-2,3-dihydroquinoxalin-1-yl)-[4-(2,5-dimethylphenoxy)pyridin-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-17-7-8-18(2)24(15-17)30-23-11-12-26-16-20(23)25(29)28-14-13-27(19-9-10-19)21-5-3-4-6-22(21)28/h3-8,11-12,15-16,19H,9-10,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQULIQJSYPZQMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=C(C=NC=C2)C(=O)N3CCN(C4=CC=CC=C43)C5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of investigating (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone (TC-G 1005) in the context of this study?
A1: This study investigated the impact of bile acids (BAs) on airway constriction. (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone (this compound) is a known agonist of the BA receptor TGR5. Researchers aimed to determine if TGR5 activation played a role in the observed BA-induced relaxation of airway smooth muscle.
Q2: What did the study reveal about the involvement of TGR5, using (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone (this compound) as a tool?
A: The study found that (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone (this compound) did not cause airway relaxation []. Furthermore, mice lacking the Tgr5 gene showed similar BA-induced airway relaxation as wild-type mice []. These findings suggest that TGR5 activation is not the primary mechanism by which BAs exert their relaxing effects on airway smooth muscle.
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